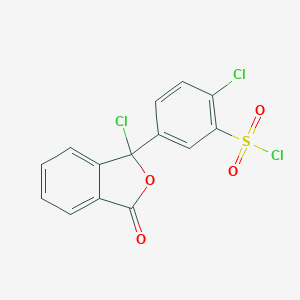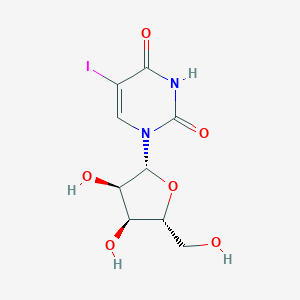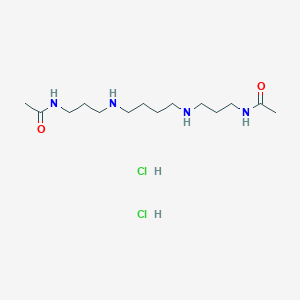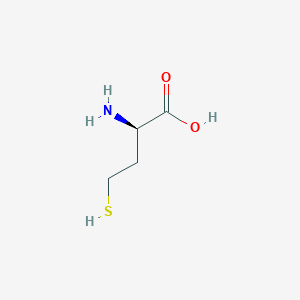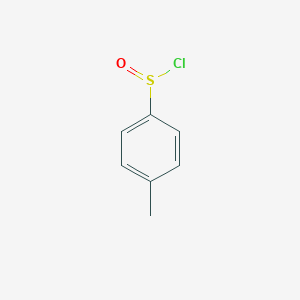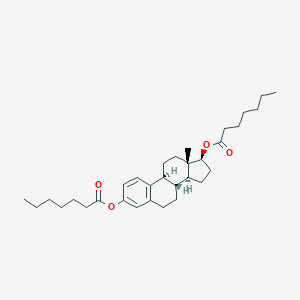
Estradiol dienanthate
Descripción general
Descripción
Synthesis Analysis
Estradiol Dienanthate and its analogs are synthesized through various chemical processes. For instance, a significant synthesis approach involves the benzannulation sequence featuring cycloaddition and Ramberg−Backlund rearrangement, leading to the production of estradiol derivatives (Rigby et al., 1999). Another method detailed the synthesis of estradiol fatty acid esters, showcasing the diversity in synthetic strategies to produce estradiol derivatives for different applications (Larner et al., 1993).
Molecular Structure Analysis
The molecular structure of Estradiol Dienanthate is crucial for its function and interaction with biological systems. It includes the estradiol core with a dienanthate ester attached, affecting its solubility, duration of action, and interaction with estrogen receptors. The isolation and identification of estradiol fatty acid esters from bovine uterus have contributed to understanding the structural diversity and biological significance of estradiol derivatives (Mellon-Nussbaum et al., 1982).
Chemical Reactions and Properties
Estradiol Dienanthate participates in various chemical reactions, including esterification and hydrolysis, which influence its biological activity and pharmacokinetics. The analysis of estradiol-3-benzoate, testosterone enanthate benzylic acid hydrazone, and estradiol dienanthate in oily solutions illustrates the chemical properties and stability of estradiol derivatives in pharmaceutical formulations (Carignan et al., 1985).
Physical Properties Analysis
The physical properties of Estradiol Dienanthate, such as solubility, melting point, and molecular weight, are determined by its molecular structure. These properties are essential for its formulation and delivery in medical applications. The extensive chromatography and mass spectroscopy analysis of lipoidal estradiol derivatives provide insights into the physical characteristics of estradiol esters (Mellon-Nussbaum et al., 1982).
Aplicaciones Científicas De Investigación
Neuroprotection and Brain Injury : Estradiol treatment can decrease brain injury and cell death induced by experimental models of ischemia. This protective effect is observed in both young and middle-aged rats, suggesting potential applications in neuroprotection and brain injury treatment (Wise & Dubal, 2000).
Cognitive Performance and Brain Morphology : Estradiol, along with other substances like tamoxifen and raloxifene, improves prefrontal cortex-related cognitive performance and modulates prefrontal cortex morphology in ovariectomized rats (Velázquez-Zamora, Garcia-Segura, & González-Burgos, 2012).
Cell Death Attenuation : Estradiol protects the ischemic cortex by attenuating programmed cell death, reducing caspase activity, DNA fragmentation, and overall cell death (Rau et al., 2003).
Estrogen Receptor Mediation : The protective effects of estradiol against brain injury are mediated through the estrogen receptor alpha, not beta (Dubal et al., 2001).
NMDA Receptor Modulation : Estradiol treatment increases the density of NMDA agonist binding sites in the CA1 region of the hippocampus, which may mediate its effects on learning and epileptic seizure activity (Weiland, 1992).
Protection Against White Matter Injury : Long-term oral estradiol therapy protects against white matter injury and declarative memory deficits associated with chronic cerebral hypoperfusion (Dominguez et al., 2018).
Potential Antipsychotic Properties : Estradiol may have antipsychotic properties and/or act as a catalyst for neuroleptic responsiveness in women with schizophrenia (Kulkarni et al., 1996).
Suppression of Lactation : Estradiol dienanthate was used intramuscularly within half an hour of delivery to suppress lactation in patients who did not intend to breastfeed (Kelly & Primrose, 1960).
Safety And Hazards
In humans, long-term use of estrogens is associated with an increased risk of cancer of the endometrium, breast (male and female), and ovary . In animal studies, long-term administration of estrogens increased the incidence of cancer of the breast, cervix, vagina, uterus, testis, pancreas, and liver . It may damage fertility or the unborn child .
Propiedades
IUPAC Name |
[(8R,9S,13S,14S,17S)-3-heptanoyloxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] heptanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H48O4/c1-4-6-8-10-12-30(33)35-24-15-17-25-23(22-24)14-16-27-26(25)20-21-32(3)28(27)18-19-29(32)36-31(34)13-11-9-7-5-2/h15,17,22,26-29H,4-14,16,18-21H2,1-3H3/t26-,27-,28+,29+,32+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVAHZPTYWMWNKO-CAHAWPIUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(=O)OC1CCC2C1(CCC3C2CCC4=C3C=CC(=C4)OC(=O)CCCCCC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCC(=O)O[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=C3C=CC(=C4)OC(=O)CCCCCC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H48O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401024596 | |
| Record name | Estradiol dienanthate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401024596 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
496.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Estradiol enters target cells freely (e.g., female organs, breasts, hypothalamus, pituitary) and interacts with a target cell receptor. When the estrogen receptor has bound its ligand it can enter the nucleus of the target cell, and regulate gene transcription which leads to formation of messenger RNA. The mRNA interacts with ribosomes to produce specific proteins that express the effect of estradiol upon the target cell. Estrogens increase the hepatic synthesis of sex hormone binding globulin (SHBG), thyroid-binding globulin (TBG), and other serum proteins and suppress follicle-stimulating hormone (FSH) from the anterior pituitary. | |
| Record name | Estradiol dienanthate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13955 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Product Name |
Estradiol dienanthate | |
CAS RN |
7732-97-0 | |
| Record name | Estradiol, diheptanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7732-97-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Estradiol dienanthate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007732970 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Estradiol dienanthate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13955 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Estradiol dienanthate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401024596 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Estra-1,3,5(10)-triene-3,17β-diol diheptanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.903 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ESTRADIOL DIENANTHATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/65C72P1860 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



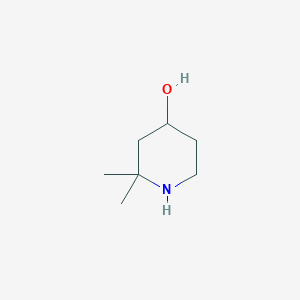
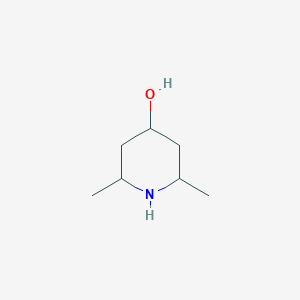
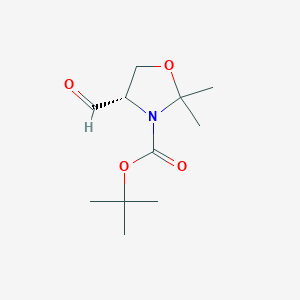
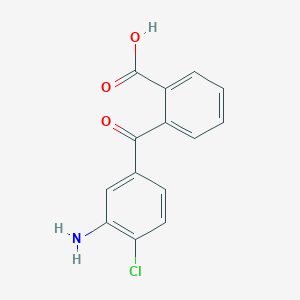
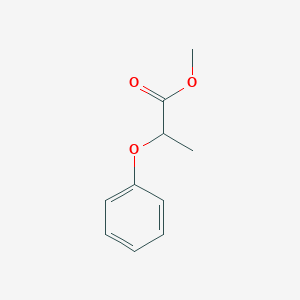
![N-[4-(3-acetamidopropylamino)butyl]acetamide](/img/structure/B30999.png)
